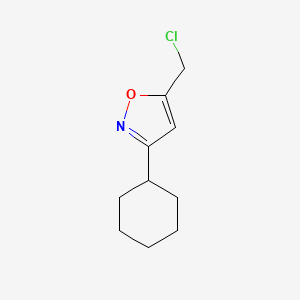
5-(Chloromethyl)-3-cyclohexylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Chloromethyl)-3-cyclohexylisoxazole” is a type of organic compound known as an isoxazole, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(Chloromethyl)” part of the name suggests that there is a chloromethyl group (-CH2Cl) attached to the 5th carbon of the isoxazole ring. The “3-cyclohexyl” part indicates that there is a cyclohexyl group (a six-membered carbon ring) attached to the 3rd carbon of the isoxazole ring .
Molecular Structure Analysis
As an isoxazole derivative, “5-(Chloromethyl)-3-cyclohexylisoxazole” would have a five-membered ring structure with alternating single and double bonds . The chloromethyl and cyclohexyl groups would be attached to the 5th and 3rd carbons of the isoxazole ring, respectively .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various types of chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions . The specific reactions that “5-(Chloromethyl)-3-cyclohexylisoxazole” can undergo would depend on factors such as the reaction conditions and the presence of other reactants .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Chloromethyl)-3-cyclohexylisoxazole”, such as its melting point, boiling point, solubility, and stability, would depend on its specific chemical structure . Isoxazole derivatives generally have moderate to high stability and can exhibit a wide range of physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Activity
Isoxazole derivatives, including those structurally related to 5-(Chloromethyl)-3-cyclohexylisoxazole, have been synthesized using microwave irradiation techniques, which offer rapid and efficient synthetic routes. For instance, a study highlighted the synthesis of a series of 5-trihalomethyl-3-arylisoxazoles and evaluated their antimicrobial activities, demonstrating significant in vitro activity against various pathogens (Martins et al., 2008).
Tautomerism and Basicity Studies
Research on the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles, has provided insights into their chemical behavior in different solvents. These studies are crucial for understanding the fundamental properties of isoxazoles, which can influence their biological activities (Boulton & Katritzky, 1961).
Green Synthesis in Aqueous Media
Advancements in the synthesis of isoxazole derivatives have been achieved through environmentally benign procedures, including reactions conducted in aqueous media without the use of catalysts. This approach not only simplifies the synthesis but also aligns with the principles of green chemistry, resulting in high yields and mild reaction conditions (Dou et al., 2013).
Antitumor Activity
Isoxazole compounds have been investigated for their potential antitumor properties. For example, the interaction of certain isoxazole derivatives with alkyl and aryl isocyanates has led to novel compounds showing curative activity against specific leukemia types, highlighting their potential as antitumor agents (Stevens et al., 1984).
Synthesis of Functionalized Isoxazoles
The development of methods for the synthesis of functionalized isoxazoles, including those with fluoroalkyl groups, has been reported. These methods enable the preparation of isoxazole building blocks that are valuable in the synthesis of more complex molecules, potentially useful in medicinal chemistry and materials science (Chalyk et al., 2019).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “5-(Chloromethyl)-3-cyclohexylisoxazole” would depend on factors such as its specific chemical structure, its physical and chemical properties, and how it is used . As with any chemical compound, appropriate safety precautions should be taken when handling it .
Zukünftige Richtungen
The future directions for research on “5-(Chloromethyl)-3-cyclohexylisoxazole” would depend on its potential applications. For example, if it has potential uses as a drug, future research could focus on studying its pharmacological effects, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-cyclohexyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAUWBAOTYXXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

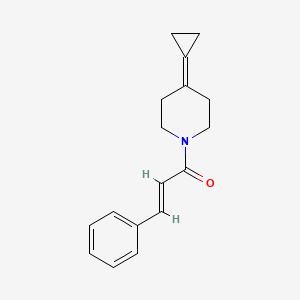
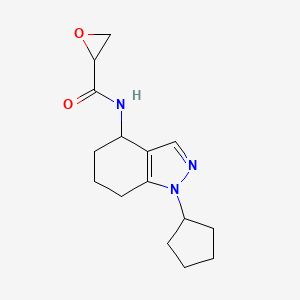
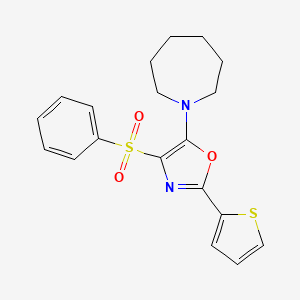
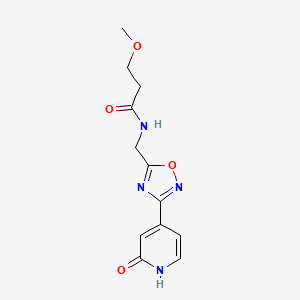
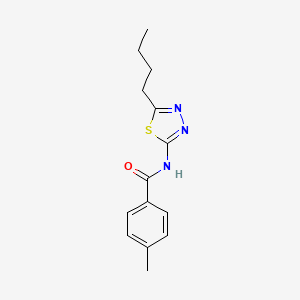
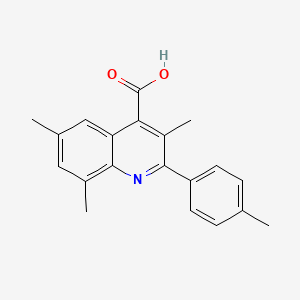
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680255.png)
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)
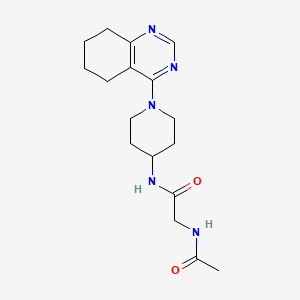
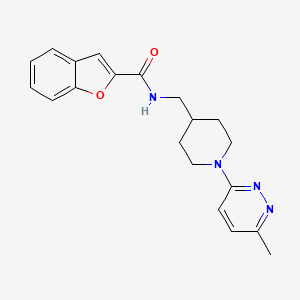

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
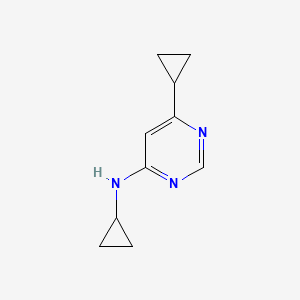
![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)